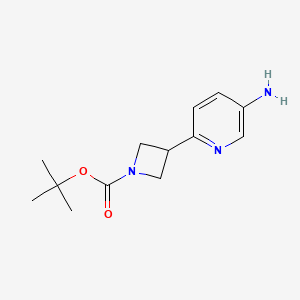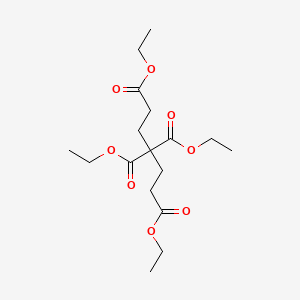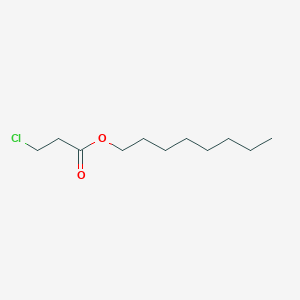
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a phosphatidylglycerol derivative. This compound is characterized by its glycerol backbone, which is esterified with two hexanoyl groups at the sn-1 and sn-2 positions, and a phospho-(1’-rac-glycerol) group at the sn-3 position. It is commonly used in biochemical and biophysical research due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with hexanoic acid to form 1,2-dihexanoyl-sn-glycerol.
Phosphorylation: The 1,2-dihexanoyl-sn-glycerol is then reacted with phosphoric acid and a halogenating agent, such as phosphorus trichloride, to introduce the phospho group.
Neutralization: The final step involves neutralizing the phosphoric acid group with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where the hexanoyl groups can be replaced with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is utilized in the study of cell membranes and their interactions with proteins and other biomolecules.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: The compound is employed in the production of surfactants and emulsifiers for various industrial applications
Mécanisme D'action
The mechanism of action of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its properties and affecting the behavior of membrane-associated proteins. This can influence various cellular processes, including signal transduction and membrane fusion .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): This compound has longer acyl chains (palmitoyl groups) compared to the hexanoyl groups in 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt).
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): This compound contains unsaturated oleoyl groups, which affect its fluidity and interaction with other molecules.
Uniqueness
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its shorter acyl chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying membrane dynamics and interactions in a controlled manner.
Propriétés
IUPAC Name |
sodium;2,3-di(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35O10P.Na/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19;/h15-16,19-20H,3-14H2,1-2H3,(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZWMWYOKBMMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)








